molecular formula C11H5BrF4N2O B1380071 2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine CAS No. 1227955-13-6

2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine

Cat. No.: B1380071
CAS No.: 1227955-13-6
M. Wt: 337.07 g/mol
InChI Key: LSPFXLHFCNMJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of a bromo and fluorine-substituted phenoxy group and a trifluoromethyl group attached to the pyrimidine ring

Preparation Methods

The synthesis of 2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-bromo-2-fluorophenol, which is then reacted with a suitable base to form the phenoxide ion.

    Nucleophilic Substitution: The phenoxide ion undergoes nucleophilic substitution with 4-chloro-2-(trifluoromethyl)pyrimidine under controlled conditions to yield the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenoxy group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, altering the oxidation state of the substituents.

    Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Agricultural Chemistry: It is employed in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi.

    Material Science: The compound’s unique electronic properties make it useful in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The bromo and fluorine atoms can form halogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar compounds to 2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine include:

    2-(4-Chloro-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

    2-(4-Bromo-2-chlorophenoxy)-4-(trifluoromethyl)pyrimidine: The presence of both bromine and chlorine atoms can lead to different chemical properties and applications.

    2-(4-Bromo-2-fluorophenoxy)-5-(trifluoromethyl)pyrimidine: The position of the trifluoromethyl group is different, which can influence the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF4N2O/c12-6-1-2-8(7(13)5-6)19-10-17-4-3-9(18-10)11(14,15)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPFXLHFCNMJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OC2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.